5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Organic Synthesis Building Blocks

5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole (CAS: 89214-52-8) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a 1-bromoethyl group at the 5-position. The compound has a molecular formula of C5H7BrN2O and a molecular weight of 191.03 g/mol.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 89214-52-8
Cat. No. B14085336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole
CAS89214-52-8
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(C)Br
InChIInChI=1S/C5H7BrN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3
InChIKeyYEQALRAKHGXSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole (89214-52-8) for Sale | Heterocyclic Intermediate for R&D


5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole (CAS: 89214-52-8) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a 1-bromoethyl group at the 5-position . The compound has a molecular formula of C5H7BrN2O and a molecular weight of 191.03 g/mol . This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and physicochemical profile compared to closely related analogs .

Why Substitute 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole? | Critical Differences in Halogen Reactivity and Physicochemical Properties


Generic substitution with other halogenated or non-halogenated 1,2,4-oxadiazole analogs is not a straightforward exchange due to critical differences in reactivity and physicochemical properties. The presence of a bromoethyl group, as opposed to a chloroethyl or an unsubstituted ethyl group, significantly alters the compound's lipophilicity (logD), metabolic stability, and nucleophilic substitution potential [1]. While a 1,3,4-oxadiazole regioisomer might offer improved aqueous solubility or hERG profile in a drug discovery context, the 1,2,4-oxadiazole core provides a distinct dipole moment and charge distribution that affects target binding and overall molecular recognition [1]. Therefore, selecting 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is a specific choice for projects requiring its unique balance of reactivity and core scaffold properties, as detailed in the quantitative evidence below.

Comparative Performance Data: 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole vs. Analogs


Enhanced Reactivity in Nucleophilic Substitution: Bromoethyl vs. Chloroethyl Leaving Group

The bromoethyl substituent in the target compound is a superior leaving group for nucleophilic substitution (SN2) reactions compared to its direct analog, 5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole (CAS 79867-19-9) [1]. The carbon-bromine bond (C-Br) is generally weaker and more polarizable than the carbon-chlorine bond (C-Cl), resulting in significantly faster reaction rates under identical conditions [1]. This allows for more efficient and higher-yielding derivatization, a key advantage in library synthesis and lead optimization .

Medicinal Chemistry Organic Synthesis Building Blocks

Impact on Lipophilicity (logD): Comparison with Non-Halogenated and Regioisomeric Analogs

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazoles within the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole regioisomer consistently exhibits a higher lipophilicity (logD) compared to its 1,3,4-oxadiazole partner [1]. While specific logD data for 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole is not available, the presence of the bromine atom in the bromoethyl group is known to significantly increase logD compared to its non-halogenated counterpart, 5-ethyl-3-methyl-1,2,4-oxadiazole (MW: 112.13 g/mol) [2].

Drug Discovery Physicochemical Properties ADME

Class-Level Antimicrobial Activity Profile of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is a validated class of antibacterials with demonstrated in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [REFS-1, REFS-2]. Specifically, the lead compound in a recent series, oxadiazole 72c, exhibited low clearance, high volume of distribution, 41% oral bioavailability, and in vivo efficacy in a mouse model of MRSA infection [3]. While this data is for the broader chemical class, it provides a baseline for understanding the potential of the core scaffold present in 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole.

Antibacterial Antimicrobial Infectious Disease

Top R&D Applications for Procuring 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole (89214-52-8)


Building Block for Targeted Covalent Inhibitor Design

The presence of the bromoethyl group in 5-(1-Bromoethyl)-3-methyl-1,2,4-oxadiazole provides a reactive handle for forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a protein target's active site . This is a key strategy in the design of targeted covalent inhibitors (TCIs). The 1,2,4-oxadiazole core, with its distinct lipophilicity profile compared to 1,3,4-oxadiazoles [1], can be used to optimize non-covalent binding affinity and selectivity before the covalent bond is formed, leading to more effective and selective therapeutic agents.

Synthesis of Complex Heterocyclic Libraries via SN2 Displacement

The superior leaving group ability of the bromine atom in the bromoethyl substituent makes this compound an ideal electrophile for generating diverse libraries of 1,2,4-oxadiazole derivatives [2]. As demonstrated in cross-study comparisons, the bromoethyl group undergoes nucleophilic substitution much more readily than its chloroethyl counterpart. This efficiency is crucial for high-throughput medicinal chemistry campaigns where rapid generation of analogs is required to establish structure-activity relationships (SAR).

Intermediate for Antimicrobial Agent Optimization

Given the established class-level antibacterial activity of 1,2,4-oxadiazoles against clinically relevant pathogens like MRSA and VRE [3], this compound serves as a versatile intermediate for lead optimization programs. The 5-(1-bromoethyl) position is a key vector for introducing diverse functionality to improve potency, spectrum of activity, or ADME properties, while the 3-methyl group maintains a core motif found in many active oxadiazole antibacterials.

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